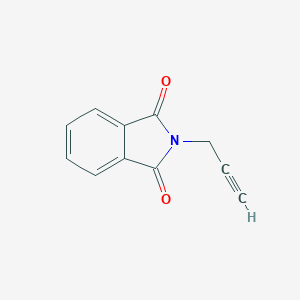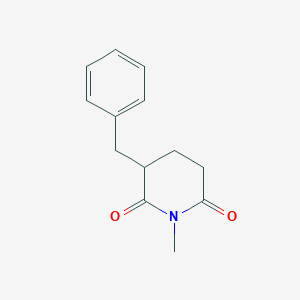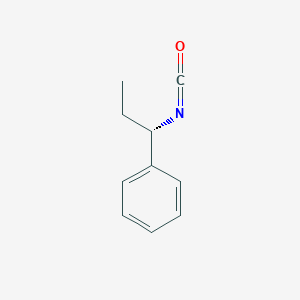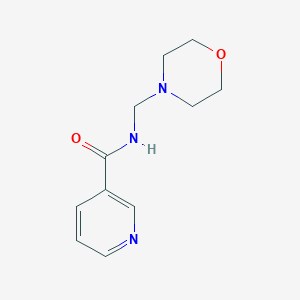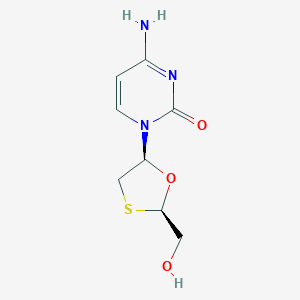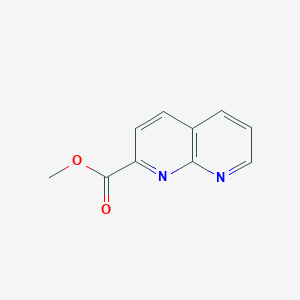
Methyl 1,8-naphthyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,8-naphthyridine-2-carboxylate, also known as MNMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol. MNMC is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of Methyl 1,8-naphthyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 1,8-naphthyridine-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Methyl 1,8-naphthyridine-2-carboxylate has also been shown to modulate the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects
Methyl 1,8-naphthyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. Methyl 1,8-naphthyridine-2-carboxylate has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Methyl 1,8-naphthyridine-2-carboxylate has been shown to have neuroprotective effects, including the ability to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 1,8-naphthyridine-2-carboxylate for lab experiments is its relatively low cost and ease of synthesis. Methyl 1,8-naphthyridine-2-carboxylate is also stable under a wide range of conditions and can be easily modified to optimize its properties for specific applications. However, Methyl 1,8-naphthyridine-2-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 1,8-naphthyridine-2-carboxylate. One area of interest is the development of Methyl 1,8-naphthyridine-2-carboxylate-based fluorescent probes for the detection of metal ions. Another area of interest is the exploration of Methyl 1,8-naphthyridine-2-carboxylate as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, Methyl 1,8-naphthyridine-2-carboxylate could be further investigated for its potential as an anti-tumor agent and as a modulator of oxidative stress.
Synthesemethoden
Methyl 1,8-naphthyridine-2-carboxylate can be synthesized using a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method for synthesizing Methyl 1,8-naphthyridine-2-carboxylate is the Pinner reaction, which involves the reaction of 2-aminonicotinic acid with methyl iodide in the presence of hydrochloric acid and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Methyl 1,8-naphthyridine-2-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand in coordination chemistry, and as an intermediate in the synthesis of other heterocyclic compounds. Methyl 1,8-naphthyridine-2-carboxylate has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
125902-26-3 |
|---|---|
Produktname |
Methyl 1,8-naphthyridine-2-carboxylate |
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl 1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-5-4-7-3-2-6-11-9(7)12-8/h2-6H,1H3 |
InChI-Schlüssel |
PAUWJGNLAVWRMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Kanonische SMILES |
COC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



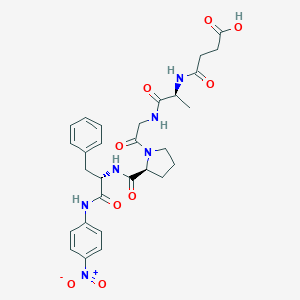
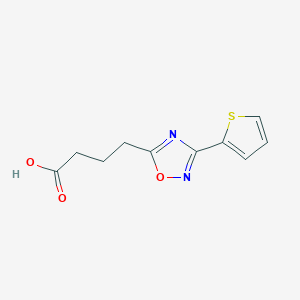

![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)
